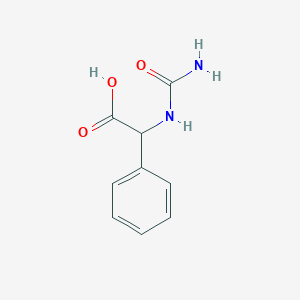

2-(Carbamoylamino)-2-phenylacetic acid

Cat. No. B1275048

Key on ui cas rn:

5616-20-6

M. Wt: 194.19 g/mol

InChI Key: GIOUOHDKHHZWIQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04094741

Procedure details

Mixtures of (1) 2.0 ml. of an aqueous substrate suspension prepared by suspending DL-5-phenylhydantoin into a 0.1 M NaHCO3 --Na2CO3 buffer solution of pH 9.5 (substrate concentration: 1.0%) and (2) 2.0 ml. of the above cell suspension were prepared and placed in test tubes, respectively. The hydrolysis reaction was then carried out at 37° C. for 1 hour with mild shaking. Immediately after the completion of the reaction, 1.0 ml. of a 10% aqueous solution of trichloroacetic acid, 1.0 ml. of a 10% solution of p-dimethylaminobenzaldehyde in 6 N hydrochloric acid and 6.0 ml. of distilled water were added to each reaction mixture and admixed. The resulting each color-developed reaction mixture was centrifuged to remove insoluble materials, and the amounts of N-carbamoyl-2-phenylglycine produced in the reaction mixtures were colorimetrically determined by measuring the absorbance at 420 nm. As a Control, the above procedures were repeated except that no hydantoin compound was employed.

[Compound]

Name

( 1 )

Quantity

2 mL

Type

reactant

Reaction Step One

Name

DL-5 phenylhydantoin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( 2 )

Quantity

2 mL

Type

reactant

Reaction Step Seven

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

COC1C=C(CNCCCNCCCCNCCCN)C=CC=1O.C1([N:31]2CC(=O)[NH:34][C:32]2=[O:33])C=CC=CC=1.[C:38]([O-:41])(O)=[O:39].[Na+].C([O-])([O-])=O.[Na+].[Na+].ClC(Cl)(Cl)C(O)=O.CN(C)[C:58]1[CH:65]=[CH:64][C:61]([CH:62]=O)=[CH:60][CH:59]=1>Cl.O>[C:32]([NH:34][CH:62]([C:61]1[CH:60]=[CH:59][CH:58]=[CH:65][CH:64]=1)[C:38]([OH:41])=[O:39])(=[O:33])[NH2:31] |f:0.1,2.3,4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

DL-5 phenylhydantoin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)CNCCCNCCCCNCCCN)O.C1(=CC=CC=C1)N1C(=O)NC(=O)C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Seven

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)O)(Cl)Cl

|

Step Ten

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=C(C=O)C=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of an aqueous substrate suspension prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of the above cell suspension were prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hydrolysis reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Immediately after the completion of the reaction, 1.0 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble materials

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)(=O)NC(C(=O)O)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |